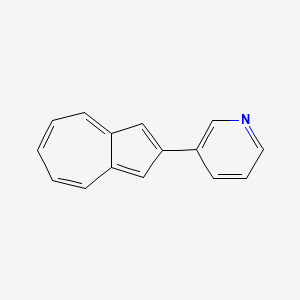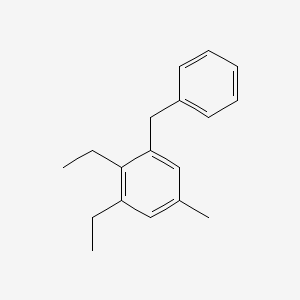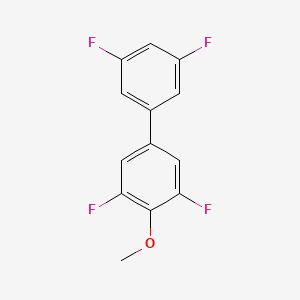
Bis(2-cyanoethyl) (4-formylphenyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-cyanoethyl) (4-formylphenyl)phosphonate is a chemical compound with the molecular formula C13H13N2O4P. It is a phosphonate ester that contains a formyl group attached to a phenyl ring, which is further connected to a phosphonate group through a bis(2-cyanoethyl) linkage.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-cyanoethyl) (4-formylphenyl)phosphonate typically involves the reaction of 4-formylphenylphosphonic acid with 2-cyanoethyl reagents. One common method is the esterification of 4-formylphenylphosphonic acid with 2-cyanoethanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) or using a catalytic amount of acid . The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation and hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2-cyanoethyl) (4-formylphenyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: 4-formylphenylphosphonic acid.
Reduction: 4-hydroxyphenylphosphonate.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Applications De Recherche Scientifique
Bis(2-cyanoethyl) (4-formylphenyl)phosphonate has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Materials Science: It can be incorporated into polymers and other materials to impart specific properties such as flame retardancy and thermal stability.
Medicinal Chemistry: The compound is investigated for its potential use in drug development, particularly as a precursor for phosphonate-based drugs.
Mécanisme D'action
The mechanism of action of Bis(2-cyanoethyl) (4-formylphenyl)phosphonate involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to potential biological activity. The phosphonate group can mimic phosphate esters, which are important in many biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2-cyanoethyl)phosphonate: Lacks the formyl group but has similar reactivity due to the cyanoethyl groups.
4-formylphenylphosphonic acid: Contains the formyl group but lacks the cyanoethyl groups.
Bis(2,2,2-trifluoroethyl)phosphonate: Similar structure but with trifluoroethyl groups instead of cyanoethyl groups.
Uniqueness
Bis(2-cyanoethyl) (4-formylphenyl)phosphonate is unique due to the presence of both the formyl and cyanoethyl groups, which provide a combination of reactivity and functionality not found in other similar compounds. This makes it a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
651302-91-9 |
|---|---|
Formule moléculaire |
C13H13N2O4P |
Poids moléculaire |
292.23 g/mol |
Nom IUPAC |
3-[2-cyanoethoxy-(4-formylphenyl)phosphoryl]oxypropanenitrile |
InChI |
InChI=1S/C13H13N2O4P/c14-7-1-9-18-20(17,19-10-2-8-15)13-5-3-12(11-16)4-6-13/h3-6,11H,1-2,9-10H2 |
Clé InChI |
LHWCVOOEYJFUQZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C=O)P(=O)(OCCC#N)OCCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


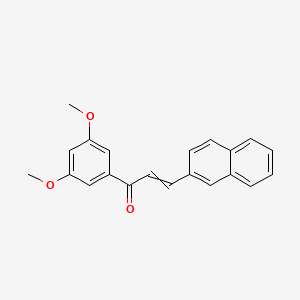
![N-[(E)-hydrazinylidenemethyl]-1-quinolin-2-ylindole-3-carboxamide](/img/structure/B12605611.png)
difluorosilane](/img/structure/B12605619.png)
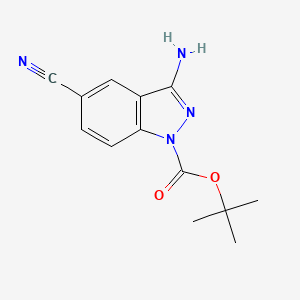
![1-(2-{[6-(4-Fluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B12605627.png)
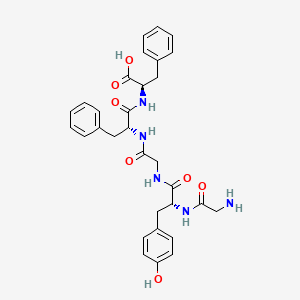
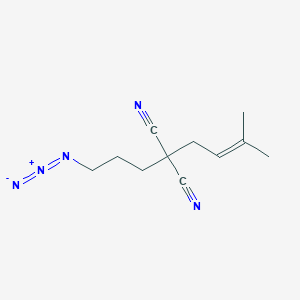
![1-[2-Oxo-2-(thiophen-2-yl)ethyl]-4-(thiophen-2-yl)pyrimidin-1-ium bromide](/img/structure/B12605655.png)

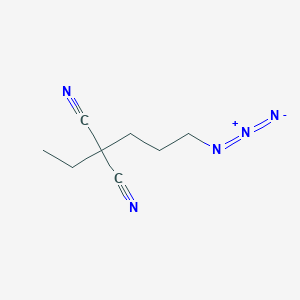
![Phenyl 2-[(pyridine-2-carbonyl)amino]benzoate](/img/structure/B12605680.png)
